6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Overview
Description
Biochemical Analysis
Biochemical Properties
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies . The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast cancer cells . This inhibition is often accompanied by changes in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can downregulate the expression of genes involved in cell cycle progression, leading to cell cycle arrest and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and inducing apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. The reaction is carried out in ethanol, and the process can be enhanced using microwave conditions . The general reaction scheme is as follows:
- Protonation of the orthoester and loss of ethanol to form a stabilized carbocation.
- Attack by the anthranilic acid amino group, followed by proton exchange and loss of a second molecule of ethanol to yield an iminium ion.
- Closure of the acid oxygen on the iminium carbon and proton exchange to form the ring-closed product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents such as ethanol or methanol and may require catalysts or specific temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro analogs. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as human leukocyte elastase, which is involved in tissue degeneration. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing the degradation of tissues .
Comparison with Similar Compounds
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
4H-3,1-Benzoxazin-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Quinazolin-4-ones: These compounds have a similar heterocyclic structure but differ in the position and nature of the substituents, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other benzoxazinones and related compounds.
Properties
IUPAC Name |
6-methoxy-2-methyl-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-4-3-7(13-2)5-8(9)10(12)14-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKVGUCKLGAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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